molecular formula C12H16ClN3O5S B1440037 2-amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide hydrochloride CAS No. 1251923-78-0

2-amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide hydrochloride

Cat. No.: B1440037
CAS No.: 1251923-78-0
M. Wt: 349.79 g/mol
InChI Key: LGHDZPDZSWWUID-UHFFFAOYSA-N
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Description

2-amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide hydrochloride is a synthetic organic compound with a complex structure. It is characterized by the presence of an amino group, a methanesulfonyl group, and a benzoxazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

2-amino-4-methylsulfonyl-N-(2-oxo-3H-1,3-benzoxazol-5-yl)butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5S.ClH/c1-21(18,19)5-4-8(13)11(16)14-7-2-3-10-9(6-7)15-12(17)20-10;/h2-3,6,8H,4-5,13H2,1H3,(H,14,16)(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHDZPDZSWWUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C(=O)NC1=CC2=C(C=C1)OC(=O)N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide hydrochloride typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole moiety can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative under acidic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with an amine in the presence of a base.

    Coupling Reactions: The final coupling of the benzoxazole derivative with the butanamide backbone is achieved through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzoxazole ring, potentially converting it to an alcohol.

    Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso derivatives, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development, particularly as a lead compound for synthesizing new therapeutic agents. The presence of the benzoxazole moiety is notable due to its known biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing benzoxazole derivatives often exhibit significant antimicrobial activity. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, making this compound a candidate for further exploration in antimicrobial drug development .

Anticancer Research

Benzoxazole derivatives have been investigated for their anticancer properties. Preliminary studies suggest that the incorporation of methanesulfonyl groups may enhance the compound's efficacy against specific cancer cell lines. Ongoing research aims to elucidate the mechanisms by which this compound can induce apoptosis in cancer cells .

Enzyme Inhibition Studies

The compound may serve as an inhibitor for certain enzymes involved in metabolic pathways. This characteristic is crucial for developing enzyme inhibitors that can modulate biochemical pathways in diseases such as diabetes and cancer .

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that a related benzoxazole derivative exhibited MIC values against Staphylococcus aureus and Escherichia coli, suggesting the potential of this class of compounds for treating infections caused by resistant strains .
  • Anticancer Activity : In vitro experiments revealed that derivatives similar to 2-amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide hydrochloride induced cell cycle arrest and apoptosis in human breast cancer cells, highlighting its potential as an anticancer agent .
  • Enzyme Inhibition : Research focusing on enzyme kinetics found that compounds with similar structures effectively inhibited dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition suggests a pathway for developing treatments for conditions like cancer and autoimmune diseases .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of microorganisms or cancer cells. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-methanesulfonylbutanamide: Lacks the benzoxazole moiety, making it less complex.

    N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide: Does not have the methanesulfonyl group, which may affect its reactivity and biological activity.

Uniqueness

The presence of both the methanesulfonyl group and the benzoxazole moiety in 2-amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide hydrochloride makes it unique

Biological Activity

2-Amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide hydrochloride (CAS Number: 1251923-78-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects, supported by various studies and findings.

  • Molecular Formula : C₁₂H₁₆ClN₃O₅S
  • Molecular Weight : 349.79 g/mol
  • Structure : The compound features a benzoxazole moiety which is crucial for its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds containing benzoxazole derivatives. For instance, research indicated that certain benzoxazole derivatives effectively inhibited the expression of inflammatory cytokines such as IL-1β and IL-6 in vitro. Specifically:

  • In Vitro Studies : Compounds similar to 2-amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide showed significant inhibition of IL-1β and IL-6 mRNA expression in human liver hepatocytes (AML-12 cells) .
  • In Vivo Studies : In animal models, these compounds reduced mRNA levels of IL-1β, IL-6, and TNF-α without causing hepatotoxicity .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been evaluated:

  • In Vitro Testing : Compounds with similar structures demonstrated significant antibacterial activity against strains such as Bacillus subtilis and Escherichia coli, as well as antifungal activity against Candida albicans .
  • Mechanism of Action : The antimicrobial effect may be attributed to the disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxicity

The cytotoxic effects of the compound were assessed through various assays:

  • Cell Viability Assays : Studies indicated that while some derivatives exhibited cytotoxic effects on cancer cell lines, others maintained low toxicity profiles at therapeutic concentrations .

Case Studies

  • Study on Inflammatory Response :
    • Researchers synthesized 12 novel benzoxazole-containing compounds and evaluated their anti-inflammatory effects. The most potent compounds were found to modulate the STAT3/NF-kB signaling pathways, leading to decreased expression of pro-inflammatory cytokines .
    • In vivo tests confirmed that these compounds significantly reduced liver inflammation markers without hepatotoxicity.
  • Antimicrobial Efficacy Assessment :
    • A series of derivatives were tested against various microbial strains. The results indicated that certain modifications in the chemical structure enhanced antibacterial and antifungal activity significantly compared to standard drugs .

Data Summary

Activity TypeMechanism/EffectReference
Anti-inflammatoryInhibition of IL-1β and IL-6 mRNA expression
AntimicrobialSignificant activity against bacterial strains
CytotoxicityVariable effects on cancer cell lines

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide hydrochloride to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions (e.g., stoichiometry, solvent selection, and temperature). For example, the use of hydrochloric acid in dioxane for salt formation (as seen in analogous hydrochloride syntheses) ensures quantitative conversion . Post-synthesis purification via solid-phase extraction (SPE) with HLB cartridges, as described in environmental analyte protocols, can improve purity by minimizing adsorption losses . Yield tracking through LC-MS or NMR is critical, with adjustments made based on intermediate characterization.

Q. Which analytical techniques are most reliable for characterizing this compound, and what parameters should be prioritized?

  • Methodological Answer : A combination of 1H-NMR^1 \text{H-NMR} (e.g., DMSO-d6 for resolving amine and sulfonyl protons) and high-resolution LC-MS is essential. For example, 1H-NMR^1 \text{H-NMR} can confirm structural motifs like the benzoxazolone ring (δ ~7.0–8.0 ppm) and methanesulfonyl groups (δ ~3.0–3.5 ppm) . LC-MS with electrospray ionization (ESI) in positive mode provides molecular weight verification and purity assessment. Stability-indicating methods, such as forced degradation studies under acidic/alkaline conditions, should be incorporated to validate specificity .

Q. How should researchers assess the compound’s stability under different storage conditions?

  • Methodological Answer : Stability studies should include:

  • Temperature : Store at –18°C for long-term stability, as demonstrated in wastewater analyte preservation protocols .
  • Light sensitivity : Use amber glassware to prevent photodegradation, similar to practices for UV-sensitive compounds like benzophenones .
  • Humidity control : Desiccants in storage containers mitigate hydrolysis risks, particularly for the benzoxazolone moiety.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. LC-MS) during structural elucidation?

  • Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:

  • Variable-temperature NMR : To detect tautomeric equilibria in the benzoxazolone ring .
  • LC-MS/MS fragmentation : Compare experimental fragments with in silico predictions (e.g., using PubChem’s SMILES data) to identify isobaric interferences .
  • X-ray crystallography : For unambiguous confirmation, refine crystal structures using SHELXL, which is robust for small molecules and high-resolution data .

Q. What experimental design principles are critical for evaluating this compound’s bioactivity in in vitro models?

  • Methodological Answer :

  • Dose-response curves : Use at least six concentrations to calculate IC50_{50} values, ensuring reproducibility across triplicate runs.
  • Control groups : Include reference compounds (e.g., known enzyme inhibitors) to validate assay conditions .
  • Solvent compatibility : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity, as recommended in pharmacological studies .

Q. How can crystallographic data for this compound be refined to address twinning or low-resolution challenges?

  • Methodological Answer : SHELXL’s twin refinement mode is effective for handling twinned crystals. Key steps include:

  • HKLF5 format : Input data with twin laws identified via PLATON.
  • Robust weighting scheme : Use "WGHT" commands to balance data-to-parameter ratios .
  • Hydrogen placement : For low-resolution data (<1.0 Å), employ riding models with SHELXL’s AFIX constraints .

Q. What computational methods are suitable for predicting this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME or ADMETLab to estimate solubility (LogP), permeability (Caco-2), and metabolic stability (CYP450 interactions).
  • Docking studies : AutoDock Vina or Glide can model interactions with targets like benzoxazolone-binding enzymes, prioritizing poses with ΔG ≤ –7 kcal/mol .

Q. How should researchers design studies to investigate structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Scaffold modification : Systematically alter the methanesulfonyl or benzoxazolone group. For example, replace sulfonyl with sulfonamide to assess electronic effects.
  • Bioisosteric replacement : Substitute the benzoxazolone ring with oxadiazole (as in agrochemical analogs) to evaluate steric tolerance .
  • Data analysis : Use multivariate regression (e.g., PLS) to correlate structural descriptors (Hammett σ, molar refractivity) with activity .

Methodological Best Practices

  • Data reproducibility : Replicate experiments across independent batches (n ≥ 3) and report mean ± SD.
  • Ethical compliance : Adhere to institutional guidelines for compound handling, particularly for cytotoxic or environmentally persistent derivatives .
  • Open-source tools : Leverage SHELX for crystallography and PubChem for structural validation to ensure transparency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.